N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide
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Overview
Description
N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide is an organic compound with the molecular formula C15H21NO4. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a formyl group attached to a phenoxyacetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide typically involves the reaction of tert-butylamine with 5-ethoxy-2-formylphenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-tert-butyl-2-(5-ethoxy-2-carboxyphenoxy)acetamide.
Reduction: N-tert-butyl-2-(5-ethoxy-2-hydroxyphenoxy)acetamide.
Substitution: N-tert-butyl-2-(5-substituted-2-formylphenoxy)acetamide.
Scientific Research Applications
N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-(4-formylphenoxy)acetamide
- N-tert-butyl-2-(2-ethoxy-4-formylphenoxy)acetamide
- N-tert-butyl-2-(4-ethoxy-2-formylphenoxy)acetamide
Uniqueness
N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide is unique due to the specific positioning of the ethoxy and formyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-19-12-7-6-11(9-17)13(8-12)20-10-14(18)16-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJKJVKOSBFIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)OCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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